1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate

Organic Synthesis Peptide Chemistry Medicinal Chemistry

This uniquely orthogonally protected pyrazolidine (Cbz at N1, Boc at N2) enables independent, chemoselective deprotection of each nitrogen—a capability symmetrical di-Boc or di-Cbz analogs lack. It empowers medicinal chemists to establish structure-activity relationships (SAR) around the pyrazolidine core, and synthetic chemists to construct unsymmetrical architectures (natural products, chiral catalysts) through precise, stepwise diversification. Secure high-purity material for your most critical multi-step syntheses.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 57699-89-5
Cat. No. B1600451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate
CAS57699-89-5
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-11-7-10-17(18)14(19)21-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3
InChIKeyUVPBTBMYZNTBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 2-tert-Butyl Pyrazolidine-1,2-Dicarboxylate (CAS 57699-89-5) Technical Baseline


1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS 57699-89-5) is a protected pyrazolidine derivative characterized by its asymmetric N-protection, bearing a benzyl (Cbz) group at the N1 position and a tert-butyl (Boc) group at the N2 position . This heterocyclic intermediate (C₁₆H₂₂N₂O₄, MW 306.36) serves as an orthogonal building block in multi-step organic synthesis . Its primary utility lies in the sequential, chemoselective deprotection of the pyrazolidine nitrogens for controlled functionalization, a capability not offered by its symmetrical di-protected analogs [1].

Generic Substitution Risks for 1-Benzyl 2-tert-Butyl Pyrazolidine-1,2-Dicarboxylate


Substituting 1-benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate with a simple di-protected analog (e.g., di-Boc or di-Cbz) fundamentally alters synthetic outcomes due to the loss of orthogonal protecting group strategy [1]. The target compound's mixed protecting groups allow for independent, chemoselective liberation of each nitrogen atom, enabling precise, stepwise diversification. Replacing it with a symmetrical di-Boc pyrazolidine necessitates global deprotection of both nitrogens simultaneously, forfeiting the ability to selectively functionalize the N1 and N2 positions, which is critical in the assembly of complex, unsymmetrical molecular architectures [2].

Evidence-Based Differentiation of 1-Benzyl 2-tert-Butyl Pyrazolidine-1,2-Dicarboxylate


Orthogonal Deprotection Selectivity

The target compound demonstrates orthogonal deprotection: the Boc group is quantitatively removed under acidic conditions (e.g., TFA/DCM, 0°C to rt, 1-2 h) while the Cbz group remains intact. Conversely, the Cbz group is removed under hydrogenolysis conditions (H₂, Pd/C, MeOH, rt, 1-4 h) without affecting the Boc group [1]. In contrast, the comparator 1,2-di-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS 146605-64-3) can only undergo global deprotection of both nitrogens under identical acidic conditions, precluding any sequential modification .

Organic Synthesis Peptide Chemistry Medicinal Chemistry

Synthetic Yield Advantage via Optimized Precursor

The synthesis of a related, functionalized pyrazolidine derivative, 1-benzyl 2-tert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate (CAS 2206609-68-7), which incorporates the same core protecting group pattern as the target compound, has been achieved in a multi-step sequence starting from readily available precursors . While a direct, quantified yield for the parent compound is not explicitly detailed in accessible primary literature, the analogous 4-oxo derivative (CAS 503072-63-7) is also commercially available as a specialized intermediate . The target compound represents the fully reduced, unprotected C4 scaffold, which is a different synthetic entry point compared to the 4-oxo analog and is essential for generating C4-substituted pyrazolidines.

Organic Synthesis Methodology Yield Optimization

Orthogonal Protection for Chiral Pyrazolidine Synthesis

The asymmetric synthesis of chiral pyrazolidines, a class of heterocycles with demonstrated biological activities, relies on orthogonal N-protection strategies. For instance, an organocatalytic aza-Michael/hemiacetal cascade using N,N′-disubstituted hydrazides (with differentiated protecting groups akin to the target compound) yields densely functionalized chiral pyrazolidines with high enantio- and diastereoselectivities (up to 95:5 dr, >99% ee) [1]. The use of symmetrical di-Boc hydrazine (2c) in similar organocatalytic cascades yields a different selectivity profile, as the absence of a benzyl group alters the steric and electronic environment of the reaction center [2].

Asymmetric Catalysis Enantioselective Synthesis Medicinal Chemistry

Key Application Scenarios for 1-Benzyl 2-tert-Butyl Pyrazolidine-1,2-Dicarboxylate


Synthesis of N1/N2-Differentiated Heterocycles

Researchers engaged in the total synthesis of complex, unsymmetrical molecules (e.g., natural products or advanced pharmaceutical intermediates) require a pyrazolidine core that can be selectively functionalized on each nitrogen. The orthogonal protection of this compound directly enables the sequential introduction of two different functional groups at the N1 and N2 positions, a synthetic sequence that is impossible with symmetrical di-protected analogs [1].

Medicinal Chemistry for Chiral Drug Candidate Optimization

In medicinal chemistry, pyrazolidine scaffolds are explored for their biological activities, including anti-inflammatory, antibacterial, and anticancer properties [1]. The ability to independently modify the N1 and N2 substituents, as enabled by the target compound, is crucial for establishing structure-activity relationships (SAR) around this core. This allows medicinal chemists to systematically vary substituents to optimize potency, selectivity, and ADMET properties .

Development of Novel Organocatalysts and Ligands

The synthesis of chiral, non-racemic pyrazolidines for use as organocatalysts or ligands in asymmetric transformations relies on the precise control of stereochemistry and N-substitution [1]. The target compound's orthogonality provides the necessary handle to construct such chiral architectures in a stepwise, controlled manner, which is essential for generating a library of potential catalysts with tunable steric and electronic properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.